ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group at the 4-position, a bromine atom at the 2-position, and an isopropyl group at the 1-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes:
Bromination: The imidazole precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated imidazole derivative.
Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of de-brominated imidazole derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:
Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylate: Similar structure but with bromine at the 5-position.
1-Methyl-1H-imidazole-2-carboxylate: Lacks the bromine atom and has a methyl group instead of an isopropyl group.
2-Bromo-1-methyl-1H-imidazole: Lacks the ester group and has a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
ethyl 2-bromo-1-propan-2-ylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUJJAUUBLDRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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